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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3004171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for enantioselective

reactions utilizing the bulky and electron-rich chiral ligand, (R)-3,5-tBu-4-MeO-SEGPHOS ((R)-
Dtbm-segphos). This ligand has demonstrated exceptional catalytic activity and

enantioselectivity in a variety of asymmetric transformations, proving particularly effective

where traditional ligands have fallen short.[1][2] The unique steric and electronic properties of

(R)-Dtbm-segphos facilitate a network of weak, attractive interactions between the catalyst

and substrate in the transition state, leading to high levels of stereocontrol.[1][2]

Rhodium-Catalyzed Asymmetric Hydrogenation of
Alkenes
Rhodium complexes of (R)-Dtbm-segphos are highly efficient catalysts for the asymmetric

hydrogenation of various substituted alkenes, yielding chiral products with excellent

enantioselectivities. These reactions are often carried out under mild conditions and are

scalable, making them valuable in synthetic organic chemistry and drug development.[1]

Experimental Protocol: Asymmetric Hydrogenation of a
Trisubstituted Alkene
This protocol is a representative example for the Ru-catalyzed enantioselective hydrogenation

of a pyridine-pyrroline trisubstituted alkene.[3][4]
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Materials:

(R)-Dtbm-segphos

Ruthenium precursor (e.g., [Ru(cod)Cl₂]n)

Substrate (pyridine-pyrroline trisubstituted alkene)

Anhydrous, degassed solvent (e.g., Methanol)

Hydrogen gas (high purity)

Standard Schlenk line and glassware

Autoclave or high-pressure reactor

Procedure:

Catalyst Preparation (in-situ):

In a glovebox, to a Schlenk flask, add the Ruthenium precursor and (R)-Dtbm-segphos in

a 1:1.1 molar ratio.

Add anhydrous, degassed solvent to dissolve the components.

Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

Hydrogenation Reaction:

Transfer the catalyst solution to the autoclave.

Add the alkene substrate to the autoclave. The substrate-to-catalyst ratio (S/C) can range

from 100 to 20,000.[1]

Seal the autoclave and purge with hydrogen gas several times.

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-50 atm).
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Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time

(e.g., 12-24 hours).

Work-up and Purification:

After the reaction is complete, carefully vent the hydrogen gas.

Remove the solvent under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel to afford

the desired chiral product.

Analysis:

The enantiomeric excess (ee) of the product is determined by chiral High-Performance

Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Data Presentation: Rhodium-Catalyzed Asymmetric
Hydrogenation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3004171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substra
te

S/C
Ratio

H₂
Pressur
e (atm)

Temp
(°C)

Time (h)
Yield
(%)

ee (%)
Referen
ce

Methyl 2-

acetamid

oacrylate

1000 10 25 12 >99 99 [1]

(E)-1-

(but-2-

en-2-

yl)-4-

methoxy

benzene

500 20 50 16 95 98 [5]

Pyridine-

pyrroline

trisubstitu

ted

alkene

200 30 60 24 92 97 [3][4]

Nickel-Catalyzed Enantioselective Acetal Formation
A notable application of (R)-Dtbm-segphos is in nickel-catalyzed enantioselective carbon-

carbon bond-forming reactions. The [(R)-DTBM-SEGPHOS]NiCl₂ complex is a versatile

catalyst for the enantioselective formation of acetals from N-acyl-1,3-thiazinane-2-thiones.[6][7]

Experimental Protocol: Synthesis of [(R)-DTBM-
SEGPHOS]NiCl₂[6][7][8]
Materials:

(R)-Dtbm-segphos

Anhydrous Nickel(II) chloride (NiCl₂)

Anhydrous acetonitrile
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Celite®

Anhydrous dichloromethane

Standard Schlenk line and oven-dried glassware

Procedure:

To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add (R)-
Dtbm-segphos (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).[7][8]

Add anhydrous acetonitrile (15 mL) to the flask.[7][8]

Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a

nitrogen atmosphere using a balloon.

Heat the mixture at reflux in an oil bath for 16 hours.[7][8]

While the reaction mixture is still warm, filter it through a pad of Celite® (25 g) wetted with

acetonitrile (70 mL).[7][8]

Wash the Celite® pad with additional acetonitrile (300 mL) until the filtrate is colorless.[7][8]

Concentrate the filtrate on a rotary evaporator.

Dissolve the resulting solid in dichloromethane (20 mL), transfer to a vial, and concentrate

again.

Dry the resulting solid under high vacuum to yield [(R)-DTBM-SEGPHOS]NiCl₂ as a fine

dark green-black powder (1.10 g, 99%).[7][8]

Experimental Protocol: Enantioselective Acetal
Formation[7][9]
Materials:

[(R)-DTBM-SEGPHOS]NiCl₂
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N-propanoyl-1,3-thiazinane-2-thione

Anhydrous dichloromethane

Trimethyl orthoformate

Triethylsilyl triflate (TESOTf)

2,6-Lutidine (freshly distilled)

Saturated aqueous NH₄Cl solution

Silica gel for column chromatography

Procedure:

To a flame-dried Schlenk flask under a nitrogen atmosphere, add [(R)-DTBM-
SEGPHOS]NiCl₂ (e.g., 5 mol%).

Add N-propanoyl-1,3-thiazinane-2-thione (1.0 equiv) and anhydrous dichloromethane.

Add trimethyl orthoformate (1.2 equiv).[7][9]

Cool the mixture to -40 °C using an acetonitrile/liquid N₂ bath.[7][9]

Add triethylsilyl triflate (1.4 equiv) and stir for 5 minutes.[7][9]

Add freshly distilled 2,6-lutidine (1.5 equiv) and stir the mixture for 2 hours at -40 °C.[7][9]

Quench the reaction with saturated aqueous NH₄Cl solution.[9]

Extract the product with dichloromethane, dry the organic layer over MgSO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Nickel-Catalyzed Enantioselective
Acetal Formation
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Electrophile Yield (%) ee (%) Reference

Trimethyl orthoformate 87 99 [9]

Benzaldehyde

dimethyl acetal
92 98 [6]

Acetone dimethyl

ketal
75 96 [6]

Palladium-Catalyzed Kinetic Resolution of Tertiary
Propargylic Alcohols
The pre-catalyst Pd((R)-DTBM-SEGphos)Cl₂ has been successfully employed in the kinetic

resolution of tertiary propargylic alcohols through an asymmetric carboxylation reaction. This

method provides access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-

allenoic acids with high enantioselectivity.[10][11][12]

Experimental Protocol: Kinetic Resolution of 2-
phenyloct-3-yn-2-ol[12]
Materials:

Pd((R)-DTBM-SEGphos)Cl₂

rac-2-phenyloct-3-yn-2-ol

(PhO)₂POOH

Solvent (e.g., 1,2-dichloroethane)

Standard Schlenk line and glassware

Procedure:

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd((R)-DTBM-
SEGphos)Cl₂ (e.g., 5 mol%).
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Add the solvent and the racemic tertiary propargylic alcohol (1.0 equiv).

Add (PhO)₂POOH (e.g., 10 mol%).[12]

Stir the reaction mixture at the optimized temperature (e.g., 20 °C) for the required time to

achieve approximately 50% conversion (e.g., 24-36 hours).[12]

Monitor the reaction progress by TLC or GC/LC-MS.

Upon reaching the desired conversion, quench the reaction.

Purify the unreacted alcohol and the allenoic acid product by flash column chromatography.

Determine the enantiomeric excess of the recovered starting material and the product by

chiral HPLC.

Data Presentation: Kinetic Resolution of Tertiary
Propargylic Alcohols

Substrate
Yield of (S)-
alcohol (%)

ee of (S)-
alcohol (%)

Yield of (S)-
allenoic
acid (%)

ee of (S)-
allenoic
acid (%)

Reference

2-phenyloct-

3-yn-2-ol
46 98 45 91 [12]

2-(4-

methylphenyl

)oct-3-yn-2-ol

42 99 48 92 [10]

2-(4-

chlorophenyl)

oct-3-yn-2-ol

40 97 46 90 [10]

Visualizations
Experimental Workflow for Catalyst Synthesis and
Application
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Caption: Workflow for the synthesis of the [(R)-DTBM-SEGPHOS]NiCl₂ catalyst and its

subsequent use in enantioselective acetal formation.

Logical Relationship in Asymmetric Hydrogenation
Caption: Key components and their relationships in a typical asymmetric hydrogenation

reaction catalyzed by a complex of (R)-Dtbm-segphos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Reactions with (R)-
Dtbm-segphos]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3004171#experimental-setup-for-reactions-with-r-
dtbm-segphos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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